H4 Receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H4 Receptor antagonist 1 is a potent and highly selective histamine H4 receptor (H4R) antagonist . It does not show any noticeable binding affinity to other subtypes of histamine receptors, H1R, H2R, and H3R . The H4R is a member of the G protein-coupled receptor superfamily that in humans is encoded by the HRH4 gene .
Synthesis Analysis
The synthesis of H4R antagonists has been studied using various in silico modeling approaches, including comparative molecular field analysis (CoMFA), comparative similarity indices analysis (CoMSIA), molecular docking, and molecular dynamics . These studies have helped to elucidate the 3D structural features required for activity .Scientific Research Applications
Antagonism of Histamine H4 Receptor in Dermatological Conditions
Research indicates that the combination of histamine H1 and H4 receptor antagonists can significantly ameliorate chronic dermatitis. In a study conducted on NC/Nga mice, it was found that this combination attenuates dermatitis through anti-pruritic and anti-inflammatory effects, highlighting the role of H4 receptor antagonism in dermatological conditions (Ohsawa & Hirasawa, 2012).
Role in Inflammatory and Allergic Disorders
The histamine H4 receptor has been identified as playing a key role in controlling various allergic disorders. Selective antagonists for this receptor have important therapeutic applications in treating conditions like hay fever and rhinitis. The evolution of our understanding of histamine's actions, including the H4 receptor, underscores its critical role in allergy and inflammation management (Parsons & Ganellin, 2006).
Potential in Treating Atopic Dermatitis
A study on the efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis (AD) demonstrated promising results. The treatment with this H4 receptor antagonist improved inflammatory skin lesions in AD patients, confirming its potential as a novel therapeutic option (Werfel et al., 2019).
Therapeutic Exploitation in Neurological and Autoimmune Disorders
The H4 receptor is emerging as a novel drug target for various diseases. It shows potential therapeutic exploitation in allergy, inflammation, autoimmune disorders, and possibly cancer. The development of selective ligands for H4 receptors facilitates the understanding of their physiological and pathological functions, especially in neuronal diseases and immune system modulation (Tiligada et al., 2009).
Novel Chemotypes and Pharmacokinetic Properties
Recent efforts in identifying novel H4 receptor chemotypes with improved pharmacodynamic and pharmacokinetic properties have expanded the therapeutic possibilities. These studies suggest additional indications for H4 modulators in diseases like cancer, neuropathic pain, vestibular disorders, and type 2 diabetes, indicating a broad spectrum of potential applications (Kiss & Keserű, 2012).
Mechanism of Action
properties
IUPAC Name |
8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJLUPNSRRNJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.